1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride
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Overview
Description
This compound is a derivative of imidazole, which is a type of organic compound. Imidazoles are notable for their ring structure, which consists of two nitrogen atoms and three carbon atoms . The “1-(2-aminoethyl)” part suggests that an ethylamine group is attached to the first carbon of the imidazole ring . The “5-carboxylic acid” part indicates a carboxylic acid group attached to the fifth carbon of the imidazole ring . The “hydrochloride” part suggests that this compound forms a salt with hydrochloric acid .
Synthesis Analysis
The synthesis of such compounds typically involves reactions between imidazole and other reagents. For example, a similar compound, 2-aminothiazole-4-carboxylate, was synthesized and characterized by FTIR and NMR .Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring with an ethylamine group attached to one carbon and a carboxylic acid group attached to another carbon .Chemical Reactions Analysis
Imidazoline compounds, which are similar to imidazoles, have been found to have various applications due to their chemical reactivity . They can act as surfactants, corrosion inhibitors, dispersants, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Amino acids, which have similar functional groups, have been found to have diverse physical properties .Scientific Research Applications
Biomedical Research
Due to its biocompatibility and low toxicity, it is widely used in biomedical research . It’s a key component in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .
Crosslinking Agent for Hydrogels
It serves as a crosslinking agent for hydrogels and other biomaterials . This is particularly useful in the field of regenerative medicine and tissue engineering where hydrogels play a significant role .
Maintaining Stemness in Human Dental Pulp Stem Cells
2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
Regenerative Medicine
The AEMA-HA hydrogels mimic the in vivo 3D environment to grow DPSCs . They have great potential for clinical applications in regenerative medicine and other therapeutic remedies .
Drug Delivery System
Hydrogels synthesized from maleimide-modified hyaluronic acid (HA) and gelatin can be used as a drug delivery system . These hydrogels benefit from being comprised of natural extracellular matrix-based materials, but with defined, controllable, and modular properties .
Tissue Regeneration Applications
The hydrogel system developed from maleimide-modified hyaluronic acid (HA) and gelatin has potential for future deployment in preclinical tissue regeneration applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-aminoethyl)imidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-8-3-5(9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNYWVAASIVEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-1H-imidazole-5-carboxylic acid hydrochloride |
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